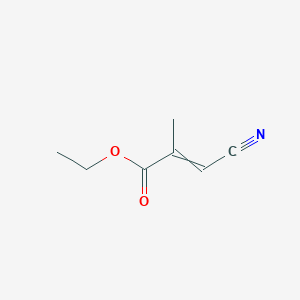

3-Cyano-2-methyl-acrylic acid ethyl ester

Description

Significance of Alpha,Beta-Unsaturated Systems in Organic Synthesis

Alpha,beta-unsaturated systems are organic compounds containing a carbon-carbon double bond conjugated to a carbonyl group. This conjugation results in a delocalized π-electron system, which imparts unique reactivity to the molecule. caribjscitech.comresearchgate.net Unlike simple alkenes, these systems have two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows them to participate in both 1,2-addition reactions at the carbonyl group and 1,4-conjugate addition reactions (Michael additions) at the β-carbon. scielo.org.mxmasterorganicchemistry.com

The ability to selectively form new carbon-carbon bonds at the β-position is of paramount importance in organic synthesis, enabling the construction of complex carbon skeletons from relatively simple starting materials. nih.govcolab.ws The reactivity of the α,β-unsaturated system can be fine-tuned by the nature of the substituents on the double bond and the carbonyl group, making them highly versatile building blocks. afinitica.com

Role of Nitrile- and Ester-Activated Alkenes as Synthetic Intermediates

Alkenes activated by both nitrile (cyano) and ester groups are particularly potent synthetic intermediates. The presence of these two powerful electron-withdrawing groups synergistically increases the electrophilicity of the β-carbon, making the alkene highly susceptible to nucleophilic attack. researchgate.net This enhanced reactivity makes them excellent Michael acceptors, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols. libretexts.orglibretexts.orgwikipedia.org

These reactions are fundamental in the formation of 1,5-dicarbonyl compounds and other important structural motifs found in many natural products and pharmaceuticals. libretexts.org The nitrile and ester functionalities in the resulting products also offer multiple handles for further chemical transformations, adding to their synthetic value. colab.ws

Overview of 3-Cyano-2-methyl-acrylic acid ethyl ester within the Class of Cyanoacrylates

This compound, also known as ethyl 2-cyano-3-methyl-2-butenoate, is a member of the cyanoacrylate family. nist.gov Cyanoacrylates are well-known for their application as instant adhesives, a property stemming from their rapid anionic polymerization. researchgate.net However, their utility in organic synthesis as versatile building blocks is equally significant. caribjscitech.com

Unlike the more common methyl or ethyl cyanoacrylates which are derived from formaldehyde, this compound is a more substituted derivative. It is typically synthesized via the Knoevenagel condensation between a ketone (acetone) and ethyl cyanoacetate (B8463686). scielo.org.mx This substitution pattern influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 759-58-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Boiling Point | 98-99 °C at 1 mmHg |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index | 1.464 (n20/D) |

This data is compiled from multiple sources. nist.gov

The presence of two methyl groups at the β-position and a methyl group at the α-position makes it a highly activated Michael acceptor. Research has shown that it readily undergoes phospha-Michael reactions under mild, solvent-free conditions, highlighting its enhanced electrophilicity compared to less substituted alkenes. nih.govnih.gov This reactivity profile makes it a valuable tool for the construction of sterically hindered and highly functionalized molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOQLJDKUWLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 2 Methyl Acrylic Acid Ethyl Ester and Analogous Systems

Condensation Reactions in the Formation of Cyanoacrylate Derivatives

Condensation reactions are fundamental in carbon-carbon bond formation. For cyanoacrylate synthesis, the Knoevenagel condensation is a principal and widely utilized method. It represents a modification of the aldol (B89426) condensation, specifically adapted for active methylene (B1212753) compounds.

Knoevenagel Condensation Approaches for Substituted Cyanoacrylates

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of synthesizing 3-Cyano-2-methyl-acrylic acid ethyl ester, the reaction would involve the condensation of an aldehyde with ethyl 2-cyanopropionate, catalyzed by a weak base. wikipedia.org The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate alcohol is then dehydrated to form the final α,β-unsaturated cyanoacrylate. scielo.org.mx

The choice of catalyst is pivotal in the Knoevenagel condensation, influencing reaction rates, yields, and conditions. A wide array of catalysts has been successfully employed, ranging from simple organic bases to complex heterogeneous systems. Weakly basic amines are often used to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

Prominent catalytic systems include:

Organic Bases: Piperidine (B6355638), morpholine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective and commonly used catalysts. researchgate.netrsc.orgacs.orgafinitica.com

Ionic Liquids (ILs): Systems such as diisopropylethylammonium acetate (B1210297) (DIPEAc) and N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) have been shown to be efficient catalysts, often allowing for shorter reaction times, high yields, and easier work-up. scielo.org.mxrsc.orgjmcs.org.mx

Phosphines: Triphenylphosphine (B44618) (TPP) has been utilized as a mild and efficient catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate (B8463686), producing olefins in excellent yields. organic-chemistry.orgresearchgate.net

Heterogeneous Catalysts: Solid-supported catalysts like poly(4-vinylpyridine) on Al2O3-SiO2, layered double hydroxides (e.g., Cu─Mg─Al LDH), and various functionalized frameworks offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. researchgate.netnih.govresearchgate.net

| Catalyst Type | Specific Example(s) | Typical Reaction Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Organic Bases | Piperidine, DABCO, Morpholine | Room temperature to reflux, various solvents (ethanol, water, solvent-free) | Readily available, effective for a wide range of substrates. | researchgate.netrsc.orgresearchgate.net |

| Ionic Liquids | DIPEAc, [HyEtPy]Cl | Mild heating (50-70°C), can serve as both catalyst and solvent. | High yields, short reaction times, potential for recyclability, eco-friendly. | scielo.org.mxrsc.orgjmcs.org.mx |

| Phosphines | Triphenylphosphine (TPP) | Mild heating (75-80°C), often solvent-free. | Mild conditions, high conversions, clean reaction profiles. | organic-chemistry.orgresearchgate.net |

| Heterogeneous Catalysts | P4VP/Al2O3-SiO2, Cu─Mg─Al LDH | Room temperature to 80°C, often in green solvents like water or ethanol. | Easy separation, catalyst reusability, environmentally benign. | researchgate.netresearchgate.net |

The structure of both the carbonyl compound and the active methylene reactant significantly impacts the outcome of the Knoevenagel condensation.

Carbonyl Reactant (Aldehyde/Ketone): The reactivity of the carbonyl group is a key factor. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) are generally more reactive and lead to higher yields and faster reactions than those with electron-donating groups (e.g., -OCH₃, -CH₃). nih.govnih.gov This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Steric hindrance around the carbonyl group can also slow the reaction; for instance, ketones are generally less reactive than aldehydes. wikipedia.org

Active Methylene Reactant: For the synthesis of the target molecule, This compound , the active methylene compound is ethyl 2-cyanopropionate . Compared to the more common ethyl cyanoacetate, the presence of the α-methyl group has two main effects. First, it introduces steric bulk, which can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate. Second, the electron-donating nature of the methyl group slightly reduces the acidity of the α-hydrogen, making its removal by a weak base more difficult compared to the unsubstituted analog. This may necessitate slightly more vigorous reaction conditions or a stronger base system to achieve comparable yields.

The Knoevenagel condensation is typically a multi-step process, and its kinetics can be complex. The mechanism generally proceeds through an initial, often reversible, nucleophilic addition of the carbanion (from the active methylene compound) to the carbonyl group to form an aldol-type adduct. This is followed by a dehydration step to yield the final α,β-unsaturated product. scielo.org.mxorganic-chemistry.org

Aldol-type Condensation and Subsequent Dehydration Strategies

The Knoevenagel reaction is considered a specific variant of the broader class of aldol-type condensations. sigmaaldrich.com In a general aldol reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol" addition product). This aldol adduct can then undergo dehydration, typically under heated acidic or basic conditions, to form an α,β-unsaturated carbonyl compound. sigmaaldrich.com

Wittig and Horner-Wadsworth-Emmons Olefination Routes to Alpha,Beta-Unsaturated Esters

Olefination reactions provide an alternative and powerful strategy for the synthesis of α,β-unsaturated esters, including cyanoacrylates. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent methods in this category.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide) to create an alkene. masterorganicchemistry.com The ylide is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.com While versatile, the Wittig reaction can sometimes produce a mixture of E/Z isomers, and the triphenylphosphine oxide byproduct can be difficult to separate from the reaction product. gctlc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that addresses some of its drawbacks. wikipedia.orgorganic-chemistry.org The HWE reaction employs a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester with a base. These carbanions are generally more nucleophilic but less basic than the corresponding Wittig ylides. wikipedia.org

For synthesizing compounds like this compound, a suitable reagent would be derived from diethyl 1-cyanoethylphosphonate. Key features of the HWE reaction include:

Stereoselectivity: The HWE reaction with stabilized phosphonates (containing electron-withdrawing groups like -CN and -CO₂Et) typically shows high selectivity for the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.orgnih.gov

Byproduct Removal: The byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture by aqueous extraction, simplifying product purification. organic-chemistry.org

Reagent Reactivity: The phosphonate carbanions react readily with a wide range of aldehydes and ketones. researchgate.net

The mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl group, forming an intermediate which then eliminates a dialkyl phosphate to form the double bond. wikipedia.orgorganic-chemistry.org The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups like trifluoroethyl esters. nih.gov

Nucleophilic Substitution Reactions in Activated Systems

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and their application to activated systems provides a versatile route to functionalized molecules like cyanoacrylates. In these reactions, a nucleophile replaces a leaving group on the substrate. The presence of activating groups, such as the cyano and ester moieties in the target compound, can significantly influence the course of these reactions.

Regioselectivity is a critical aspect of synthesizing substituted acrylates, ensuring the desired isomer is obtained. In the context of cyano-substituted acrylates, regioselective coupling can be achieved by carefully choosing the substrates and reaction conditions. One notable strategy involves the reaction of a nucleophile with a substrate containing a suitable leaving group in an allylic position, which can lead to either direct substitution (S(_N)2) or allylic rearrangement (S(_N)2').

A study on the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines demonstrated the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields. This transformation highlights the potential for introducing various substituents at the β-position of the acrylate (B77674) backbone through a nucleophilic substitution pathway. The control of regioselectivity in such reactions is often influenced by the steric and electronic properties of both the nucleophile and the substrate.

Bimolecular nucleophilic substitution reactions in allylic systems can proceed through two main pathways: the direct S(_N)2 pathway, where the nucleophile attacks the carbon bearing the leaving group, and the S(_N)2' pathway, which involves a concerted attack at the γ-carbon of the double bond, leading to an allylic rearrangement researchgate.netrsc.org. This competition between S(_N)2 and S(_N)2' pathways is a key consideration in the synthesis of allylic compounds researchgate.netrsc.org.

The S(_N)2' reaction is particularly favored when the α-carbon is sterically hindered, making the direct S(_N)2 attack less favorable researchgate.netrsc.org. For tertiary allylic substrates, under S(_N)2 conditions with a good nucleophile and an aprotic solvent, the nucleophilic attack predominantly occurs at the less hindered carbon of the double bond, resulting in the S(_N)2' product nih.gov. The transition state in an S(_N)2' reaction involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group, accompanied by the migration of the double bond. This mechanism provides a powerful tool for the synthesis of rearranged allylic products, which can be valuable intermediates in organic synthesis.

Catalytic Oxidative Cyanation of Alkenes and its Applicability to Alkenyl Nitriles

Catalytic oxidative cyanation of alkenes has emerged as a powerful method for the direct synthesis of alkenyl nitriles, which are important structural motifs in many biologically active molecules and versatile synthetic intermediates sciengine.com. This transformation typically involves the use of a transition metal catalyst, a cyanide source, and an oxidant.

Recent advancements have demonstrated the use of copper catalysts for the regioselective oxidative cyanation of both conjugated and non-conjugated alkenes to furnish branched alkenyl nitriles sciengine.com. These methods often utilize less toxic cyanide sources and proceed under mild reaction conditions. For instance, a ligand-accelerated, branch-selective oxidative cyanation of alkenes has been developed using a catalytic amount of Cu(_2)O sciengine.com. This protocol is tolerant of a wide range of functional groups, enabling the synthesis of diverse and complex branched vinyl nitriles sciengine.com.

The applicability of this methodology to the synthesis of α-cyanoacrylates like this compound would likely involve the use of a corresponding substituted alkene as the starting material. The regioselectivity of the cyanation step would be crucial in determining the final product structure. While the direct oxidative cyanation to form the target compound has not been extensively detailed, the existing protocols for other alkenyl nitriles suggest the potential of this approach.

| Catalyst | Ligand | Cyanide Source | Oxidant | Substrate Scope | Ref. |

| Cu(_2)O | 6,6'-dimethyl-2,2'-bipyridine | TMSCN | Selectfluor | Styrenes and aliphatic alkenes with directing groups | sciengine.com |

Multi-component Reactions (MCRs) for the Synthesis of Cyanoacrylate Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. A prominent reaction for the synthesis of cyanoacrylates is the Knoevenagel condensation, which is a two-component reaction between an aldehyde or ketone and an active methylene compound, such as ethyl cyanoacetate researchgate.netrsc.orghstu.ac.bdtandfonline.com.

The synthesis of an analog of the target compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, was achieved through a Knoevenagel condensation. In this procedure, 3-methylthiophene-2-carboxaldehyde was reacted with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate in refluxing ethanol, affording the desired product in high yield nih.gov.

Table 2.1: Synthesis of Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|

This reaction provides a template for the synthesis of this compound, which would involve the condensation of acetaldehyde (B116499) with ethyl cyanoacetate. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Various catalysts, including bases like piperidine and Lewis acids, have been employed for the Knoevenagel condensation scispace.comresearchgate.net.

Green Chemistry Principles in the Synthesis of Cyanoacrylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of cyanoacrylate synthesis, these principles are being applied to develop more environmentally friendly and sustainable methods.

Significant efforts have been made to develop greener protocols for the Knoevenagel condensation, a key step in cyanoacrylate synthesis. These protocols often focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

Water has been explored as a green solvent for the Knoevenagel condensation, offering an environmentally benign alternative to traditional organic solvents hstu.ac.bd. The use of catalysts such as Ni(NO(_3))(_2)·6H(_2)O in aqueous media has been shown to be effective for the condensation of various aromatic aldehydes with malononitrile, providing good yields and simple workup procedures hstu.ac.bd.

Microwave irradiation is another green chemistry tool that has been successfully applied to the Knoevenagel condensation hstu.ac.bdnih.gov. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. For instance, the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate has been efficiently carried out under solvent-free conditions using ammonium acetate as a catalyst under microwave irradiation hstu.ac.bd.

Ionic liquids have also been utilized as green reaction media and catalysts for the Knoevenagel condensation researchgate.netrsc.org. Their low volatility and potential for recyclability make them attractive alternatives to conventional solvents. For example, the use of a hydroxy ionic liquid as a promoter for the DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate has been reported to give high yields and allow for the reuse of the ionic liquid rsc.org.

Table 2.2: Comparison of Catalysts and Conditions for Green Knoevenagel Condensation

| Catalyst | Solvent | Conditions | Advantages | Ref. |

|---|---|---|---|---|

| Ni(NO(_3))(_2)·6H(_2)O | Water | Room Temperature | Green solvent, mild conditions, easy workup | hstu.ac.bd |

| Ammonium Acetate | Solvent-free | Microwave (300 W) | Fast reaction, high yield, solvent-free | hstu.ac.bd |

These examples demonstrate the successful application of green chemistry principles to the synthesis of cyanoacrylates, paving the way for more sustainable manufacturing processes.

Utilization of Solid Acid Catalysts and Renewable Catalysts

The conventional synthesis of cyanoacrylates, including this compound, has predominantly relied on the Knoevenagel condensation, which typically employs basic catalysts like amines or alkali metal hydroxides. google.compcbiochemres.com This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. pcbiochemres.com However, the drive towards more sustainable and environmentally friendly chemical processes has spurred research into alternative catalytic systems, including solid acid catalysts and catalysts derived from renewable sources.

Solid acid catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. In the broader context of acrylate synthesis, acid-base bifunctional catalysts have proven effective for the condensation step, a core reaction in forming the acrylic backbone. researchgate.net For instance, Group V metals such as Vanadium (V), Niobium (Nb), and Tantalum (Ta) supported on amorphous silica (B1680970) have been identified as effective catalysts for the condensation of propionic acid with formaldehyde. researchgate.net A 20% Niobium on silica (Nb/SiO2) catalyst, in particular, has demonstrated high activity and stability. researchgate.net These types of catalysts could offer a pathway for more sustainable production of acrylic acid derivatives.

Furthermore, innovations in catalyst technology are exploring renewable options. A notable development is a catalyst technology that converts renewable materials like corn into key chemicals such as acrylic acid and acrylates. specialchem.com This approach utilizes a specific zeolite formulation, a class of catalysts that has been a mainstay in the chemical industry for decades. specialchem.com Such technologies, by using bio-based feedstocks like lactic acid, aim to reduce the reliance on fossil fuels and lower the cost of manufacturing renewable acrylics. specialchem.com While the direct application to this compound synthesis is a subject for further research, these advancements in producing acrylate precursors from renewable sources represent a significant step in green chemistry.

Other catalytic systems explored in patent literature for cyanoacrylate synthesis include various salts, such as naphthene sulfonic acid piperazine (B1678402) salt and tosic acid piperidinium (B107235) salt, which have been used to achieve high yields of the final product. google.com

Table 1: Overview of Catalytic Systems in Cyanoacrylate and Acrylate Synthesis

| Catalyst Type | Example(s) | Role/Advantage | Relevant Compound(s) | Source(s) |

|---|---|---|---|---|

| Traditional Basic Catalysts | Piperidine, Sodium Hydroxide (B78521) | Knoevenagel Condensation | Alkyl Cyanoacrylates | google.compcbiochemres.com |

| Solid Acid-Base Bifunctional | V, Nb, Ta on Silica (e.g., 20% Nb/SiO2) | Condensation Reaction, Catalyst Stability | Methacrylic Acid | researchgate.net |

| Renewable/Zeolite-Based | Specialized Zeolite Formulation | Conversion of Renewable Feedstock (Lactic Acid) | Acrylic Acid, Acrylates | specialchem.com |

| Amine Salts | Naphthene sulfonic acid piperazine salt, Tosic acid piperidinium salt | Condensation Reaction | Ethyl Cyanoacrylate, Methoxyethyl Cyanoacrylate | google.com |

Solvent Selection and Waste Minimization in Cyanoacrylate Production

In traditional cyanoacrylate synthesis, organic solvents such as methylene chloride, acetone (B3395972), or ethyl acetate are often used to dissolve the prepolymer mixture before catalyst removal and subsequent purification steps. google.com However, modern approaches seek to minimize the use of volatile and hazardous solvents. For example, a simplified process for creating poly(ethyl cyanoacrylate) utilizes acetone as the solvent. fastcompany.com In the synthesis of related acrylic acid esters, water-insoluble organic solvents like hydrocarbons are employed to azeotropically remove water formed during the esterification reaction. google.com This technique helps to drive the reaction equilibrium towards the product, keeping the catalyst concentration constant and simplifying the separation process. google.com

Waste minimization is intrinsically linked to reaction yield and process efficiency. Modern manufacturing techniques for certain cyanoacrylates, such as Methoxyethyl Cyanoacrylate (MECA), have achieved significantly higher yields, estimated between 95% and 98%, which inherently creates less waste compared to conventional methods. bostik.com

Process intensification and simplification also contribute to waste reduction. A notable improvement involves replacing solid paraformaldehyde with dialkoxymethane as a reactant. google.com This change circumvents the need for a separate dehydration step and the use of dehydrating agents, thereby reducing the discharge of waste products and simplifying process control. google.com

Table 2: Strategies for Solvent Selection and Waste Minimization

| Strategy | Method/Approach | Benefit(s) | Source(s) |

|---|---|---|---|

| Solvent Selection | Use of water-insoluble organic solvents | Azeotropic removal of water, drives reaction equilibrium | google.com |

| Use of common solvents like acetone | Simplifies polymerization process for related polymers | fastcompany.com | |

| Yield Improvement | Advanced manufacturing processes | Achieves yields of 95-98%, reducing byproduct waste | bostik.com |

| Process Simplification | Replacing paraformaldehyde with dialkoxymethane | Eliminates dehydration step and use of dehydrating agents | google.com |

| Circular Economy | Closed-loop recycling of poly(ethyl cyanoacrylate) | Recovers monomer with >90% yield, reduces plastic waste | fastcompany.comnih.govresearchgate.net |

Reactivity and Reaction Mechanisms of 3 Cyano 2 Methyl Acrylic Acid Ethyl Ester

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The convergence of the cyano and ethyl ester groups on the acrylic acid backbone significantly influences the electron density distribution across the molecule. These groups exert a strong negative inductive (-I) and negative mesomeric (-M) effect, which polarizes the π-electron system of the C=C double bond. This electronic pull creates a considerable electron deficiency at the β-carbon (the carbon atom further from the ester group), making it highly electrophilic.

Resonance theory illustrates this effect, where delocalization of the π-electrons results in a resonance hybrid with a partial positive charge on the β-carbon. masterorganicchemistry.comlibretexts.org This pronounced electrophilicity makes the β-carbon the primary target for attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org Consequently, 3-Cyano-2-methyl-acrylic acid ethyl ester is an excellent substrate for nucleophilic conjugate addition reactions, often referred to as Michael additions. masterorganicchemistry.comwikipedia.org While nucleophilic attack can theoretically also occur at the carbonyl carbon of the ester group (a 1,2-addition), the electronic activation of the conjugated system strongly favors attack at the β-carbon (a 1,4-addition), especially with softer nucleophiles. libretexts.orgacs.org

Michael Addition Reactions

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. wikipedia.org This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, or Michael acceptor. masterorganicchemistry.com

Due to the electronic factors discussed above, this compound functions as a potent Michael acceptor. chemicalbook.com It readily reacts with a variety of nucleophiles that add to the electrophilic β-carbon. The general mechanism proceeds in three steps: 1) nucleophilic attack at the β-carbon, forming a new bond and generating a resonance-stabilized enolate intermediate; 2) protonation of the enolate at the α-carbon, typically by the solvent or a mild acid, to yield the final addition product. masterorganicchemistry.comwikipedia.orgyoutube.com

A diverse array of carbon-based nucleophiles can participate in Michael additions with this compound, enabling the construction of more complex carbon skeletons. These Michael donors are typically stabilized carbanions, such as enolates derived from compounds with acidic methylene (B1212753) or methine protons. masterorganicchemistry.comwikipedia.org The reaction provides an efficient route to 1,5-dicarbonyl compounds or their synthetic equivalents.

| Michael Donor Class | Specific Example | Expected Product Type |

| Malonate Esters | Diethyl malonate | Substituted glutarate derivative |

| Cyanoacetate (B8463686) Esters | Ethyl cyanoacetate | Substituted cyanopentanedioate |

| β-Ketoesters | Ethyl acetoacetate | 1,5-dicarbonyl compound |

| Nitroalkanes | Nitromethane | γ-Nitro ester |

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate | Product of methyl group addition |

| Enamines | 1-Pyrrolidinocyclohexene | γ-Keto ester after hydrolysis |

This table presents common classes of carbon nucleophiles known to participate in Michael additions with similar activated alkenes. masterorganicchemistry.comwikipedia.orgchempedia.info

The reaction manifold of this compound extends to additions with heteroatom nucleophiles. The aza-Michael reaction, involving the addition of nitrogen nucleophiles like primary or secondary amines, is a highly efficient method for forming β-amino acid derivatives. researchgate.netgeorgiasouthern.edu Similarly, the oxa-Michael reaction involves the addition of oxygen nucleophiles, such as alcohols or water, to form β-alkoxy or β-hydroxy compounds, respectively. libretexts.orgchemrxiv.org These reactions are often reversible and thermodynamically controlled, and can be catalyzed by bases, acids, or nucleophilic catalysts like phosphines. libretexts.orgchemrxiv.orgresearchgate.net

| Reaction Type | Nucleophile Class | Specific Example | Product Type |

| Aza-Michael | Primary Amines | Benzylamine | N-Benzyl-β-amino ester |

| Aza-Michael | Secondary Amines | Piperidine (B6355638) | N-Piperidinyl-β-amino ester |

| Aza-Michael | Hydrazines | Hydrazine (B178648) | β-Hydrazinyl ester |

| Oxa-Michael | Alcohols | Methanol (B129727) | β-Methoxy ester |

| Oxa-Michael | Water | Water | β-Hydroxy ester |

| Thia-Michael | Thiols | Thiophenol | β-Thiophenyl ester |

This table illustrates common heteroatom nucleophiles used in conjugate addition reactions. libretexts.orgresearchgate.netnih.gov

The Michael addition of a nucleophile to this compound can generate up to two new stereocenters, at the α- and β-positions of the original acrylate (B77674). This has led to the development of asymmetric Michael reactions to control the stereochemical outcome. wikipedia.org Enantioselective and diastereoselective variants are typically achieved by employing chiral catalysts, which can include organocatalysts (such as chiral amines or phosphines) or metal complexes with chiral ligands. researchgate.netresearchgate.net Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also proven effective for similar Michael acceptors. researchgate.net These methods allow for the synthesis of optically active products, which are valuable intermediates in pharmaceutical and natural product synthesis.

For a molecule to act as a Michael donor, it must possess a sufficiently acidic proton that can be removed by a base to generate a nucleophilic carbanion. masterorganicchemistry.comwikipedia.org Typical Michael donors include compounds with protons located alpha to one or more electron-withdrawing groups, such as malonic esters or β-ketoesters. masterorganicchemistry.com

In the structure of this compound, the α-carbon is quaternary and bears no protons. The protons available are on the methyl group at the β-carbon and on the ethyl group of the ester. The protons on the β-methyl group are allylic, but their acidity is not significantly enhanced to the level required for easy deprotonation under typical Michael reaction conditions. They are considerably less acidic than the α-protons of standard Michael donors. Therefore, this compound is not expected to function as a Michael donor under conventional basic conditions. Its chemical character is overwhelmingly that of a Michael acceptor.

This compound as a Michael Acceptor

Cycloaddition Reactions (e.g., [3+2], [4+2]) with Activated Alkenes

The electron-deficient nature of the double bond in this compound, caused by the conjugative electron-withdrawing effects of the cyano and ester groups, makes it an excellent substrate for cycloaddition reactions. It can act as a dienophile in [4+2] cycloadditions or a dipolarophile in [3+2] cycloadditions.

In [4+2] cycloadditions , commonly known as Diels-Alder reactions, the compound reacts with conjugated dienes to form substituted cyclohexene (B86901) derivatives. The reaction is typically thermally promoted and proceeds in a concerted fashion, leading to high stereospecificity. dtu.dk The cyano group can serve as a directing and activating group in these transformations. researchgate.net

[3+2] cycloaddition reactions involve the reaction of the compound with a three-atom component (1,3-dipole), such as nitrile oxides, azides, or diazoalkanes, to yield five-membered heterocyclic rings. researchgate.netresearchgate.netluisrdomingo.com For instance, the reaction with a nitrile oxide, often generated in situ from an α-chlorooxime, would produce a substituted isoxazoline. arkat-usa.org These reactions are a powerful tool for synthesizing complex heterocyclic frameworks. nih.govacs.org

| Reaction Type | Reactant | Product Class | Notes |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Cyclohexene derivative | Forms a six-membered ring. The electron-withdrawing groups on the dienophile accelerate the reaction. dtu.dk |

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Bicyclic adduct (Norbornene derivative) | A highly reactive diene leading to rapid cycloaddition. |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazoline derivative | A 1,3-dipolar cycloaddition leading to a five-membered heterocycle. arkat-usa.org |

| [3+2] Cycloaddition | Azide (R-N₃) | Triazoline derivative | Another example of 1,3-dipolar cycloaddition. |

| [3+2] Cycloaddition | Diazoalkane (R₂CN₂) | Pyrazoline derivative | Used for the synthesis of nitrogen-containing five-membered rings. acs.org |

Functional Group Transformations and Derivatization

The distinct functional groups within the molecule allow for a wide range of selective modifications.

The ethyl ester group can be readily transformed into a carboxylic acid or another ester.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) occurs via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a carboxylate salt which must be subsequently acidified to yield the free carboxylic acid. nih.govgoogle.com The reaction carried out in a solvent like THF with water can lead to the carboxylic acid. researchgate.net

Re-esterification (Transesterification) : This process involves converting the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. google.com For example, reacting the ethyl ester with methanol under acidic conditions will produce the corresponding methyl ester. researchgate.net This equilibrium-driven reaction is typically pushed toward the desired product by using the new alcohol as the solvent.

| Transformation | Reagents | Product | Mechanism |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-Cyano-2-methyl-acrylic acid | Protonation of carbonyl, nucleophilic attack by H₂O. |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ workup | 3-Cyano-2-methyl-acrylic acid | Nucleophilic attack by OH⁻, followed by protonation of the carboxylate. nih.gov |

| Transesterification | R-OH, H⁺ or RO⁻ catalyst | 3-Cyano-2-methyl-acrylic acid alkyl (R) ester | Substitution of the ethoxy group with a new alkoxy group. google.com |

The versatile nitrile group is a precursor to several important nitrogen-containing functionalities. researchgate.netwikipedia.org

Hydrolysis to Amide/Acid : The hydrolysis of nitriles is a stepwise process. byjus.com Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to a primary amide (3-carbamoyl-2-methyl-acrylic acid ethyl ester). lumenlearning.comacs.org More vigorous conditions, such as prolonged heating with strong acid or base, will continue the hydrolysis of the amide intermediate to the corresponding carboxylic acid (2-methyl-3-carboxy-acrylic acid ethyl ester), which upon decarboxylation might yield simpler products. libretexts.orglibretexts.org The reaction proceeds via protonation of the nitrile nitrogen in acid, enhancing its electrophilicity, or direct nucleophilic attack by hydroxide in base. libretexts.orgyoutube.com

Reduction to Amine : The nitrile group can be reduced to a primary amine (3-aminomethyl-2-methyl-acrylic acid ethyl ester). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, which involves the nucleophilic addition of two hydride equivalents. libretexts.org Catalytic hydrogenation using catalysts like Raney Nickel can also achieve this reduction, often under high pressure and temperature. google.com A variety of other reagents, such as ammonia (B1221849) borane, have also been developed for this purpose. organic-chemistry.org

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Partial Hydrolysis | Mild H₃O⁺ or OH⁻ | Primary Amide | Stops at the amide stage under controlled conditions. byjus.comlumenlearning.com |

| Complete Hydrolysis | Strong H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Proceeds through an amide intermediate. wikipedia.orglibretexts.org |

| Reduction | 1. LiAlH₄, Ether 2. H₂O workup | Primary Amine | An excellent method for synthesizing primary amines from nitriles. libretexts.org |

| Catalytic Reduction | H₂, Raney Ni or PtO₂ | Primary Amine | Often requires more forcing conditions than LiAlH₄ reduction. google.com |

The carbon-carbon double bond is susceptible to addition reactions, including hydrogenation and oxidation.

Hydrogenation : The olefinic bond can be selectively reduced without affecting the ester or nitrile groups under specific catalytic conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen (H₂) will saturate the double bond to yield ethyl 2-cyano-3-methylbutanoate. This reaction converts the α,β-unsaturated system into a saturated one.

Oxidation : The double bond can undergo various oxidation reactions.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide.

Dhydroxylation : Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the diol.

Oxidative Cleavage : More aggressive oxidizing agents like ozone (O₃) followed by an appropriate workup, or hot, concentrated KMnO₄, would cleave the double bond, leading to smaller carbonyl-containing fragments.

| Transformation | Reagents | Product Class | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Cyano Ester | Reduces the C=C double bond. |

| Epoxidation | m-CPBA | Epoxide | Forms a three-membered ether ring. |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Diol | Adds two hydroxyl groups across the double bond. |

| Oxidative Cleavage | 1. O₃ 2. DMS or Zn/H₂O | Carbonyl compounds | Breaks the C=C bond to form aldehydes or ketones. |

Rearrangement Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated system of this compound has the potential to undergo rearrangement reactions, although specific examples for this exact molecule are not extensively documented. One plausible transformation is cis-trans or E/Z isomerization around the carbon-carbon double bond. This can often be induced photochemically or by catalysis with acid or a radical source. Given that the named compound is typically the more stable E-isomer, conversion to the Z-isomer would likely require an external energy input. More complex skeletal rearrangements are less common for such systems unless promoted by specific reagents or catalysts that can, for example, facilitate 1,3-transposition of functional groups. Radical-mediated intramolecular translocations of cyano groups have been noted in other systems, but this typically requires the generation of a radical at a different position within the molecule to facilitate an addition-elimination sequence. researchgate.netresearchgate.net

Catalytic Transformations of this compound

Catalysis plays a crucial role in many transformations of this molecule, extending beyond simple acid/base catalysis.

Catalytic Hydrogenation : As mentioned previously, transition metals like palladium, platinum, and nickel are essential catalysts for the hydrogenation of the olefinic bond. The choice of catalyst and conditions can allow for selective reduction of the C=C bond without affecting the nitrile or ester functionalities.

Transition Metal-Catalyzed Reactions : The C-H bonds of the methyl group attached to the double bond, or the α-position of the saturated analogue, could potentially be activated by transition metal catalysts. Ruthenium complexes, for example, have been shown to catalyze the C-C bond formation of related compounds like ethyl cyanoacetate by activating the α-C-H bond. thieme-connect.de This suggests potential for further functionalization via catalytic C-H activation pathways. Hydrocyanation, the addition of HCN across the double bond, is another potential transformation that is often catalyzed by nickel complexes in related α,β-unsaturated systems. researchgate.net

| Transformation | Catalyst | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ | Saturated Cyano Ester | |

| C-C Bond Formation (by analogy) | Ruthenium complexes | Aldehydes/Ketones | Functionalized adducts | thieme-connect.de |

| Hydrocyanation (potential) | Nickel complexes | HCN | Dinitrile adduct | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on this compound in transition metal-catalyzed coupling reactions are not extensively documented in readily available literature, the reactivity of structurally similar α,β-unsaturated esters and nitriles provides a strong indication of its potential reactivity. Reactions such as the Heck and Suzuki-Miyaura couplings are prominent examples of such transformations.

The Heck reaction , a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, represents a potential pathway for the functionalization of this compound. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.org In a typical Heck reaction, an organopalladium species, formed from the oxidative addition of an organic halide to a palladium(0) complex, undergoes migratory insertion with the alkene. Subsequent β-hydride elimination regenerates the catalyst and yields the substituted alkene product. The stereoselectivity of the Heck reaction is a notable feature, often proceeding with trans selectivity. organic-chemistry.org

Similarly, the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, could potentially be adapted for this substrate. researchgate.netresearchgate.net Although direct coupling at the vinylic position of this compound would be challenging, modifications of the substrate or reaction conditions might enable such transformations.

While detailed experimental data for these specific coupling reactions with this compound is not prevalent, the general mechanisms provide a framework for predicting its behavior. The following table outlines the hypothetical parameters for such reactions based on established protocols for similar substrates.

| Reaction Type | Catalyst | Coupling Partner | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PPh₃ | Aryl Halide (e.g., Iodobenzene) | Et₃N | DMF or Acetonitrile | Ethyl 2-cyano-3-methyl-3-phenylacrylate |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic Acid (e.g., Phenylboronic acid) | Na₂CO₃ | Toluene/Water | Ethyl 2-cyano-3-methyl-3-phenylacrylate |

Organocatalytic Activations and Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. The electron-deficient nature of the double bond in this compound makes it an excellent substrate for organocatalytic conjugate addition reactions, also known as Michael additions. nih.govnii.ac.jpresearchgate.netnih.govdntb.gov.uarsc.orgnih.govresearchgate.net These reactions involve the addition of a nucleophile to the β-position of the α,β-unsaturated system, facilitated by a small organic molecule catalyst.

Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or primary amines, are particularly effective in promoting asymmetric Michael additions. nih.govnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted or Lewis acid/base interactions. For instance, a thiourea-based catalyst can activate the cyanoacrylate substrate by forming hydrogen bonds with the cyano and ester groups, thereby increasing its electrophilicity. Concurrently, a basic moiety on the catalyst can deprotonate the nucleophile, enhancing its nucleophilicity.

A variety of nucleophiles can be employed in the organocatalytic Michael addition to substrates like this compound, including malonates, thiols, and amines. nih.govnii.ac.jpresearchgate.netnih.govdntb.gov.uarsc.org The resulting products are highly functionalized molecules that can serve as versatile building blocks for the synthesis of more complex structures. The ability to control the stereochemistry of the newly formed stereocenters is a key advantage of asymmetric organocatalysis.

The following table summarizes representative examples of organocatalytic Michael additions to activated alkenes, illustrating the potential transformations for this compound.

| Nucleophile | Organocatalyst Type | Catalyst Example | Solvent | Potential Product Structure |

|---|---|---|---|---|

| Dimethyl Malonate | Bifunctional Amine-Thiourea | Takemoto's Catalyst | Toluene | Adduct with a new C-C bond at the β-position |

| Thiophenol | Cinchona Alkaloid Derivative | Quinine-derived Thiourea | Dichloromethane | Thioether adduct |

| Propanal | Chiral Secondary Amine | (S)-Proline | DMSO | γ-Nitrocarbonyl compound precursor |

Applications in Complex Molecule Synthesis

Role as a Synthetic Building Block in Carbon-Carbon Bond Formation

The primary role of 3-Cyano-2-methyl-acrylic acid ethyl ester in carbon-carbon bond formation stems from its character as a highly activated Michael acceptor. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for creating carbon-carbon bonds in a diastereoselective and enantioselective manner. The resulting Michael adducts are often key intermediates in the total synthesis of numerous biologically active natural products.

The electrophilicity of the β-carbon in the acrylic acid backbone of this compound is significantly enhanced by the electron-withdrawing effects of the adjacent cyano and ethyl ester groups. This high degree of activation allows it to react readily with a wide range of carbon nucleophiles, known as Michael donors. Common Michael donors include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents and enamines.

The general mechanism of the Michael addition involving this ester is depicted below:

A schematic representation of the Michael addition reaction with this compound.

A schematic representation of the Michael addition reaction with this compound.This reactivity is pivotal for constructing complex carbon skeletons, and the resulting adducts, which contain newly formed stereocenters, can be further elaborated into more complex molecular architectures.

Applications in Heterocyclic Compound Synthesis

The polyfunctionality of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the nitrile, ester, and the activated double bond allows for various cyclization strategies, often through multicomponent reactions that offer high atom economy and synthetic efficiency.

While direct synthesis from this compound is one pathway, the closely related and more commonly utilized ethyl cyanoacetate (B8463686) serves to illustrate the synthetic routes to pyridone and dihydropyrimidinone derivatives. These reactions highlight the utility of the α-cyano acrylic ester moiety.

Pyridone Derivatives: 3-Cyano-2-pyridone scaffolds are present in numerous compounds with significant biological activities. Their synthesis can be achieved through multicomponent reactions. For instance, the condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridone derivatives. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.

Dihydropyrimidinone Derivatives: The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). While traditionally employing a β-ketoester, variations using cyano-activated methylene (B1212753) compounds like ethyl cyanoacetate have been developed. A typical Biginelli-type reaction involves an aldehyde, a urea (B33335) or thiourea (B124793), and an active methylene compound. The resulting DHPMs are a class of compounds with a broad spectrum of biological activities.

The following table summarizes representative examples of these syntheses:

| Heterocycle | Reactants | Key Reaction Type | Reference |

| 3-Cyano-2-pyridone | Aldehyde, Ketone, Ethyl Cyanoacetate, Ammonium Acetate | Multicomponent Condensation | nih.gov |

| Dihydropyrimidinone | Aldehyde, Urea/Thiourea, Ethyl Cyanoacetate | Biginelli Reaction | nih.gov |

The synthesis of pyrrole (B145914) rings, fundamental components of many natural products and pharmaceuticals, can be accomplished using precursors derived from or related to this compound.

Pyrrole Derivatives: One approach to pyrrole synthesis involves the condensation of an α,β-unsaturated carbonyl compound with an amine and a compound containing an active methylene group. For example, the condensation of N-methylpyrrole-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate leads to the formation of ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, a more complex pyrrole derivative. Although this example uses ethyl cyanoacetate, it demonstrates the principle of using a cyano-activated compound in pyrrole synthesis.

| Product | Reactants | Catalyst | Reference |

| Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | N-methylpyrrole-2-carboxaldehyde, Ethyl cyanoacetate, Ammonium acetate | - | nih.gov |

Condensed Pyrrole Derivatives: The construction of condensed pyrrole systems, such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines, can be achieved through [3+2] cycloaddition reactions. This involves the in-situ generation of (iso)quinolinium ylides which then react as 1,3-dipoles with dipolarophiles like fumaronitrile. While not a direct application of this compound, this methodology showcases the utility of activated alkenes in building complex fused heterocyclic systems.

The versatility of cyano-activated acrylic esters extends to the synthesis of sulfur-containing heterocycles.

Thiophene Derivatives: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. The α-cyanoester component is crucial, and while ethyl cyanoacetate is commonly used, the principle applies to related structures.

Thiazoline and Thienopyrimidine Scaffolds: Thiazolo[3,2-a]pyrimidine derivatives are another class of heterocycles accessible from precursors derived from cyano-activated compounds. The synthesis often begins with a substituted aminothiophene, which can be prepared via the Gewald reaction. Subsequent cyclization with appropriate reagents leads to the fused thiazolopyrimidine ring system. For example, ethyl 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be further functionalized to create more complex derivatives. nih.gov

| Heterocycle | Key Synthetic Method | Starting Material Component | Reference |

| 2-Aminothiophene | Gewald Reaction | α-Cyanoester | mdpi.com |

| Thiazolo[3,2-a]pyrimidine | Cyclization | Substituted Aminothiophene | nih.gov |

The synthetic utility of this compound and its analogues extends to the formation of other important heterocyclic scaffolds, such as pyrazoles and oxazines.

Pyrazole Derivatives: Substituted pyrazoles can be synthesized through the reaction of amidrazones with activated acrylic esters. For instance, the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate, a close analogue of the title compound, in the presence of a base, yields 5-aminopyrazole derivatives. researchgate.net This reaction proceeds via a nucleophilic attack of the amidrazone followed by intramolecular cyclization.

Pyrano[2,3-c]pyrazole Derivatives: These fused heterocyclic systems can be synthesized via a one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine (B178648) derivative, often under green chemistry conditions. nih.gov This highlights the general strategy of using active methylene compounds in multicomponent reactions to build complex heterocyclic frameworks.

Oxazine (B8389632) Derivatives: The synthesis of oxazine compounds can be achieved through various routes, including the cyclization of Schiff bases derived from anthranilic acid and aldehydes. While not a direct application, the principles of intramolecular cyclization involving functional groups present in derivatives of cyanoacrylic acids are relevant. actascientific.com

Strategy for Natural Product Synthesis (e.g., via Michael Additions or Ring-Closures)

The strategic application of this compound and related structures in natural product synthesis often involves a Michael addition as a key carbon-carbon bond-forming step, followed by intramolecular cyclization or other transformations.

Michael Addition in Natural Product Synthesis: The Michael reaction is a cornerstone in the synthesis of a wide range of natural products. The addition of a nucleophile to an activated alkene like this compound can establish crucial stereocenters and introduce functional handles for subsequent manipulations. The resulting Michael adducts are versatile intermediates that can be elaborated into complex carbocyclic and heterocyclic frameworks found in natural products.

Ring-Closure Strategies: Following a Michael addition, the newly introduced functional groups can participate in intramolecular ring-closing reactions to construct cyclic systems. For example, a 1,4-diketone fragment, which can be conceptually derived from a Michael addition to an enone, can undergo intramolecular cyclization. A relevant example is the regioselective cyclization of a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment. Under acidic conditions, it forms a 2S-cyanopyran-3-one derivative, while basic conditions lead to an A-pentacyclic alkene β-ketonitrile. mdpi.com This demonstrates how the cyano and carbonyl functionalities, often installed via reactions involving precursors like this compound, can be strategically employed to construct complex polycyclic systems found in nature.

The versatility of this compound as a synthetic building block underscores its importance in modern organic synthesis, enabling the efficient construction of a diverse range of complex and biologically relevant molecules.

Potential in Polymer Chemistry as a Monomer

This compound and related compounds show considerable potential as monomers in polymer chemistry. The general class of acrylic and methacrylic acid esters are produced on a large scale for the synthesis of a vast array of polymers. wikipedia.org These monomers can be polymerized through various controlled polymerization techniques to create polymers with specific architectures, such as block copolymers. uni-bayreuth.deontosight.ai The inclusion of functional monomers like cyanoacrylates allows for the tailoring of polymer properties, including adhesion, reactivity, and thermal stability. researchgate.netontosight.ai

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical structure and purity of 3-Cyano-2-methyl-acrylic acid ethyl ester. Various techniques are employed to probe the electronic and vibrational energy levels of the molecule, as well as the magnetic environments of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The two methyl groups attached to the double bond may be non-equivalent, potentially giving rise to two separate singlets. The precise chemical shifts (δ) and coupling constants (J) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are anticipated for the carbonyl carbon of the ester, the two olefinic carbons, the nitrile carbon, the methylene and methyl carbons of the ethyl group, and the two methyl carbons attached to the double bond. The chemical shifts of these carbons are indicative of their hybridization and proximity to electron-withdrawing groups.

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed literature.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase FT-IR spectrum of ethyl 2-cyano-3-methyl-2-butenoate reveals several characteristic absorption bands. nist.gov The presence of the nitrile group (C≡N) is confirmed by a sharp absorption peak in the region of 2200-2300 cm⁻¹. The carbonyl group (C=O) of the ethyl ester gives rise to a strong absorption band around 1700-1750 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate (B77674) backbone shows an absorption in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the alkyl groups are observed in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. nist.gov

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2200-2300 |

| C=O (Ester) | 1700-1750 |

| C=C (Alkene) | 1600-1680 |

| C-H (Alkyl) | 2850-3000 (stretching) |

| C-H (Alkyl) | 1350-1480 (bending) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (C=C conjugated with C=O and C≡N), are expected to exhibit absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are characteristic of the extent of conjugation and the presence of auxochromic groups.

Note: Specific experimental UV-Vis absorption data for this compound were not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The exact mass of the molecular ion of this compound (C₈H₁₁NO₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula. The monoisotopic mass of this compound is 153.07898 Da. psu.edu The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at other labile bonds. nist.gov

| Ion | m/z (Predicted) |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M]⁺ | 153.07843 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Note: No experimental X-ray crystallographic data for this compound has been found in the surveyed scientific literature. The following subsections describe the type of information that would be obtained from such a study.

A single-crystal X-ray diffraction study of this compound would reveal its solid-state conformation. Key parameters of interest would include the dihedral angles around the single bonds, which would describe the orientation of the ethyl ester group relative to the acrylate backbone. The analysis would also determine the degree of planarity of the conjugated system. Deviations from planarity can be influenced by steric hindrance between the substituents on the double bond.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Supramolecular interactions play a crucial role in the solid-state packing of molecules, influencing their physical and chemical properties. For this compound, both hydrogen bonding and π-π stacking are anticipated to be significant.

Hydrogen Bonding:

The molecular structure of this compound contains potential hydrogen bond acceptors in the form of the nitrogen atom of the cyano group and the oxygen atoms of the ester group. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are expected to be prevalent in its crystal lattice.

In a study of the closely related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, the crystal structure revealed C—H⋯O hydrogen bonds connecting molecules. researchgate.net It is plausible that this compound would exhibit similar intermolecular interactions. The methyl and ethyl protons can act as weak donors, forming hydrogen bonds with the carbonyl oxygen, the ester oxygen, or the cyano nitrogen of neighboring molecules. These interactions, although weak, collectively contribute to the stability of the crystal packing.

π-π Stacking:

The presence of a carbon-carbon double bond conjugated with a cyano group and an ester group gives this compound a degree of π-electron density. This allows for the possibility of π-π stacking interactions between adjacent molecules in the solid state. The extent of these interactions would depend on the specific packing arrangement adopted by the molecules in the crystal lattice. While direct evidence for π-π stacking in this specific compound is unavailable, it is a common feature in the crystal structures of many organic molecules containing conjugated π-systems.

The following table summarizes the potential supramolecular interactions in this compound based on the analysis of related compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bonding | C-H (methyl, ethyl) | O (carbonyl, ester), N (cyano) | Moderate |

| π-π Stacking | C=C bond and adjacent π-systems | C=C bond and adjacent π-systems | Possible, depending on crystal packing |

Thermal Analysis (e.g., DSC, TGA) for Stability Studies

Differential Scanning Calorimetry (DSC):

DSC analysis would be expected to reveal information about the melting point and any solid-state phase transitions of this compound. For instance, a study on various annelated triazinylacetic acid ethyl esters showed sharp endothermic peaks in their DSC curves, corresponding to their melting points. nih.gov A similar sharp endotherm would be anticipated for the melting of pure, crystalline this compound. The presence of impurities would likely lead to a broadening of this peak and a depression of the melting point.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For this compound, TGA would indicate the temperature at which the compound begins to decompose and the subsequent stages of mass loss. A study on the thermal degradation of copolymers based on polypropylene (B1209903) glycol fumarate (B1241708) and acrylic acid revealed a multi-stage decomposition process. mdpi.com It is conceivable that the decomposition of this compound might also proceed through several steps, involving the loss of the ethyl group, the cyano group, and the fragmentation of the acrylic backbone. The onset of decomposition would provide a quantitative measure of its thermal stability.

The following table outlines the expected thermal events for this compound based on the behavior of related compounds.

| Thermal Analysis Technique | Expected Event | Inferred Information |

| DSC | Sharp endothermic peak | Melting point, purity |

| TGA | Onset of mass loss | Decomposition temperature, thermal stability |

| TGA | Multi-stage mass loss | Decomposition pathway and kinetics |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for the computational study of molecular systems. For derivatives of cyanoacrylic acid, DFT calculations, particularly using functionals like B3LYP, have been employed to elucidate various molecular properties. While specific DFT studies on 3-Cyano-2-methyl-acrylic acid ethyl ester are not extensively available in the reviewed literature, findings on closely related compounds provide valuable insights.

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital theory, often investigated through DFT calculations, describes the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, DFT calculations at the B3LYP/6-311G(d,p) level have been performed to determine its frontier molecular orbital energies. nih.gov The LUMO is primarily located on the 2-cyano group and extends over the ethyl propanoate chain, while the HOMO is centered on the 3-phenyl substituent and the pyrazolyl portion. nih.gov This distribution suggests that the cyano and ester groups are key to the molecule's electrophilic nature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.59 |

| ELUMO | -0.82 |

| Energy Gap (ΔE) | 5.77 |

Data derived from a DFT study on a related pyrazolyl-substituted cyanoacrylate. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. The calculated energy gap of 5.77 eV for the related compound suggests a relatively stable electronic structure. nih.gov

The electronic distribution within this compound, characterized by the presence of electron-withdrawing cyano and ethyl ester groups, makes the β-carbon of the acrylic double bond electrophilic. This is a general feature of α,β-unsaturated carbonyl compounds, which are susceptible to nucleophilic attack at this position in what is known as a Michael addition. wikipedia.org

Computational studies on similar cyanoacrylates confirm the electrophilic nature of the β-carbon. The polarization of the C=C double bond due to the electron-withdrawing groups leads to a partial positive charge on the β-carbon, making it a prime target for nucleophiles. The carbonyl carbon of the ester group also represents an electrophilic site. Nucleophilic character, on the other hand, would be associated with the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group, which possess lone pairs of electrons.

Transition state theory is a cornerstone of understanding reaction mechanisms and rates. Computational methods, including DFT, can be used to locate and characterize transition state structures, providing insights into the energy barriers and pathways of chemical reactions. iitb.ac.in For reactions involving cyanoacrylates, such as polymerization or nucleophilic additions, DFT calculations can elucidate the step-by-step mechanism.

For instance, in the anionic polymerization of ethyl cyanoacrylate initiated by water, DFT calculations have been used to optimize the geometries of the reactants and the transition state. These calculations help in determining the activation energy of the reaction, which is crucial for understanding its kinetics. researchgate.net Theoretical studies on the nucleophilic addition of diols to cyanoacetylene (B89716) alcohols have proposed a mechanism involving a nucleophilic attack on the β-carbon, leading to the formation of a vinyl carbanion intermediate. researchgate.net A similar mechanistic pathway can be anticipated for the reactions of this compound with various nucleophiles.

Conformational Analysis and Isomeric Energetics (Z/E Isomerism)

The presence of a carbon-carbon double bond in this compound gives rise to the possibility of geometric isomerism (Z/E isomerism). The relative stability of these isomers and the energy barriers for their interconversion are important aspects of the molecule's chemistry.

Computational studies on substituted iminophosphonates, which also exhibit Z/E isomerism, have shown that a subtle balance of various contributions determines the preferred isomer. mdpi.com Factors such as steric hindrance and stabilizing electronic interactions play a crucial role. For this compound, the relative stability of the Z and E isomers would depend on the steric interactions between the cyano, methyl, and ethyl ester groups.

| Isomer/Conformer | Relative Enthalpy (kcal/mol) |

|---|---|

| s-cis | 0.00 |

| s-trans | 2.85 |

Data based on DFT calculations for the related compound ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674).

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to view and understand the mechanisms of chemical reactions at a molecular level. For a molecule like this compound, these calculations can shed light on the intricate details of its reactivity.

The reactions of α,β-unsaturated esters are often complex, and computational studies can help to unravel the underlying electronic and structural changes that occur. For example, in nucleophilic addition reactions, quantum chemical calculations can map out the potential energy surface, identifying the lowest energy pathway from reactants to products. This includes the characterization of any intermediates and transition states along the reaction coordinate.

Studies on the reaction of other α,β-unsaturated systems have demonstrated the utility of these methods. For instance, the mechanism of nucleophilic addition to α,β-unsaturated nitriles has been investigated, revealing the formation of intermediate vinylic carbanions. researchgate.net The stability and subsequent reactivity of such intermediates are critical in determining the final product distribution, and these aspects can be effectively modeled using quantum chemistry. While specific mechanistic studies on this compound are not prevalent, the principles derived from computational studies of related systems provide a solid foundation for predicting its chemical behavior.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The primary synthetic route to 3-cyano-2-methyl-acrylic acid ethyl ester and related cyanoacrylates is the Knoevenagel condensation. While effective, the drive for greener, more efficient, and selective chemical processes continues to fuel research into novel catalytic systems.

Future research in this area is focused on several key aspects:

Heterogeneous Catalysts: The development of solid catalysts that can be easily separated from the reaction mixture and recycled is a major goal. Mesoporous silica-supported catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) functionalized mesoporous MCM-41 (Hyb-2), have shown high activity and selectivity in the Knoevenagel condensation between aromatic aldehydes and ethyl cyanoacetate (B8463686), achieving up to 97% yield and 99% selectivity. nih.gov Further exploration of these materials for the synthesis of this compound from propanal and ethyl 2-cyanopropionate could lead to more sustainable production methods. Other heterogeneous catalysts of interest include zeolites, metal oxides, and graphitic carbon nitride-based materials. bohrium.com

Ionic Liquids as Catalysts: Ionic liquids (ILs) are gaining attention as "green" alternatives to traditional volatile organic solvents and catalysts. Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been successfully employed as a catalyst for the Knoevenagel condensation to produce cyanoacrylates in high yields with short reaction times. scielo.org.mxresearchgate.net The plausible mechanism involves the deprotonation of the active methylene (B1212753) compound by the acetate anion to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. scielo.org.mx Research into the application of DIPEAc and other task-specific ionic liquids for the synthesis of this compound is a promising avenue.